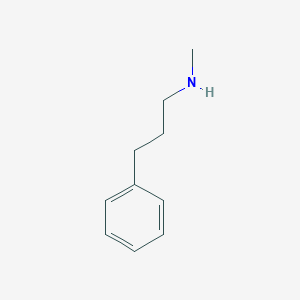

N-methyl-3-phenylpropan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-methyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBZVFOTDJTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275301 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-89-4 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-Phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methyl-3-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenylpropan-1-amine is a secondary amine of significant interest in medicinal chemistry and pharmaceutical development. Structurally related to a class of compounds known for their interaction with monoamine transporters, it is recognized as a key impurity and synthetic intermediate of the widely prescribed antidepressant, fluoxetine.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methods, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

N-methyl-3-phenylpropan-1-amine is a clear, colorless to pale yellow liquid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23580-89-4 | [2] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [4] |

| Boiling Point | 227.4 °C | [3] |

| Density | 0.909 g/cm³ | [3] |

| Refractive Index | 1.504 | [3] |

Synthesis of N-methyl-3-phenylpropan-1-amine

The synthesis of N-methyl-3-phenylpropan-1-amine can be efficiently achieved through two primary routes: reductive amination of 3-phenylpropanal and N-methylation of 3-phenylpropylamine.

Reductive Amination of 3-Phenylpropanal

This is a common and high-yielding one-pot reaction.[4] It involves the initial formation of an imine from 3-phenylpropanal and methylamine, which is then reduced in situ to the desired secondary amine.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add a solution of methylamine (e.g., 2M in methanol, 1.5-2 equivalents) to the flask.

-

Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Other reducing agents like sodium borohydride (NaBH₄) can also be used.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-methyl-3-phenylpropan-1-amine.[4]

N-methylation of 3-Phenylpropylamine (Eschweiler-Clarke Reaction)

An alternative route involves the direct methylation of the primary amine, 3-phenylpropylamine, using the Eschweiler-Clarke reaction.[6] This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7] A key advantage of this reaction is that it prevents over-methylation to form quaternary ammonium salts.[6]

N-Nitrosation

With nitrous acid (HNO₂), secondary amines like N-methyl-3-phenylpropan-1-amine undergo N-nitrosation to form N-nitrosamines. It is important to note that many N-nitrosamines are potent carcinogens.

Spectroscopic Profile

The structural identification of N-methyl-3-phenylpropan-1-amine can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.1-7.3 ppm), the protons of the propyl chain, and a singlet for the N-methyl group (around 2.4 ppm). The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the three carbons of the propyl chain, and the N-methyl carbon. The carbon attached to the nitrogen will be deshielded compared to the other aliphatic carbons. [8][9]* IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. As a secondary amine, a single, weak to medium N-H stretching band is expected around 3300-3500 cm⁻¹.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 149. A common fragmentation pattern for amines is the alpha-cleavage, which would lead to the formation of a stable iminium ion. [10]

Pharmacological and Toxicological Profile

Pharmacology

While N-methyl-3-phenylpropan-1-amine itself is not a marketed drug, its structural similarity to potent monoamine reuptake inhibitors suggests a likely interaction with monoamine transporters. [6][11]Compounds with the 3-phenylpropylamine scaffold are known to bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT). [12][13]For instance, derivatives of N-methyl-3-phenylpropan-1-amine have shown high affinity for NET, with some exhibiting Kd values in the low nanomolar range. [14][15]This suggests that N-methyl-3-phenylpropan-1-amine may act as a norepinephrine and/or serotonin reuptake inhibitor. Further in vitro binding and functional assays are required to fully elucidate its pharmacological profile.

Toxicology

The safety profile of N-methyl-3-phenylpropan-1-amine indicates that it is a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [1][16]* Serious Eye Damage (Category 1): Causes serious eye damage. [1][16]* Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects. [1][16] The LD50 for the closely related compound, 3-phenyl-1-propanol, has been reported as 2300 mg/kg (oral, rat). [17]While not directly applicable, this provides an estimate of its acute oral toxicity. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Analytical Methods

Accurate and reliable analytical methods are crucial for the quantification and identification of N-methyl-3-phenylpropan-1-amine, particularly in the context of its role as a pharmaceutical impurity.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the analysis of fluoxetine and its impurities, including N-methyl-3-phenylpropan-1-amine, has been developed. [18] Experimental Protocol:

-

Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column. [18]* Mobile Phase: A gradient elution using a mixture of methanol, water, and triethylamine. [18]* Flow Rate: 1.0 mL/min. [18]* Detection: UV at 215 nm. [18]* Run Time: 60 minutes. [18] This method can be adapted and optimized for specific analytical needs. For chiral separations of related phenylpropylamines, chiral columns such as Cyclobond I or the use of chiral mobile phase additives like cyclodextrins have been successfully employed. [16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like N-methyl-3-phenylpropan-1-amine.

Experimental Protocol:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). [19]* Injector: Split/splitless injector, typically at a temperature of 250-280 °C.

-

Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring characteristic fragment ions. [20]

Conclusion

N-methyl-3-phenylpropan-1-amine is a compound of considerable interest due to its structural relationship with important psychoactive drugs and its status as a key impurity in the synthesis of fluoxetine. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers in the fields of medicinal chemistry and drug development. The analytical methods outlined in this guide provide a solid foundation for its detection and quantification, ensuring the quality and safety of related pharmaceutical products. Further investigation into its pharmacological and toxicological profiles will be crucial in fully characterizing its biological significance.

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Drug Prozac and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]

-

Reddy, P., et al. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Biomedical Chromatography. [Link]

-

Görlitzer, K., et al. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality, 13(9), 543-51. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). N-methyl-3-phenylpropan-1-amine Safety Data Sheet. [Link]

-

Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved from [Link]

- Reddy, K. L., et al. (2006). Synthesis of N-Methyl Secondary Amines.

-

PubChem. (n.d.). 3-Methylamino-1-phenylpropanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Rachid, O., et al. (2008). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters (NET). Nuclear Medicine and Biology, 35(5), 555-565. [Link]

-

PubMed. (2008). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Nuclear Medicine and Biology, 35(5), 555-65. [Link]

- Google Patents. (n.d.). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

DergiPark. (2010). GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. Marmara Pharmaceutical Journal, 14(2), 79-84. [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5087. [Link]

- Ballesteros, M. P., et al. (1998). Determination of Fluoxetine, Fluvoxamine, and Clomipramine in Pharmaceutical Formulations by Capillary Gas Chromatography.

-

Pistos, C., et al. (2010). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of pharmaceutical and biomedical analysis, 53(3), 518-524. [Link]

-

ResearchGate. (2010). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 518-24. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: Chiral Separation of Phenylpropanolamine Enantiomers by Capillary Electrophoresis.

- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 2-21.

- European Directorate for the Quality of Medicines & HealthCare. (2023).

-

PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]

-

GSRS. (n.d.). N-METHYL-3-PHENYLPROPAN-1-AMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

- Cayman Chemical. (n.d.). Safety Data Sheet N-methyl-2-Phenylpropan-1-amine (hydrochloride).

-

PubMed Central. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Retrieved from [Link]

- StudySmarter. (n.d.).

-

PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dextroamphetamine. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (N-Methyl-3-phenylpropan-1-amine) (5 mL in HCl Solution). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 8. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-3-phenylpropan-1-amine structure elucidation

An In-depth Technical Guide for the Structure Elucidation of N-methyl-3-phenylpropan-1-amine

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug development, and quality control. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of N-methyl-3-phenylpropan-1-amine (C₁₀H₁₅N). Moving beyond a simple recitation of techniques, this document outlines a logical and self-validating workflow, rooted in first principles and supported by established analytical practices. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the complete and confident characterization of the target molecule. This paper is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for molecular characterization.

Introduction: The Analytical Imperative

N-methyl-3-phenylpropan-1-amine is a secondary amine featuring both aliphatic and aromatic moieties.[1][2] Its structural similarity to other phenethylamine derivatives necessitates a robust analytical strategy to prevent misidentification.[3][4] The presence of isomers, such as N-methyl-1-phenylpropan-1-amine, further underscores the need for a detailed characterization that goes beyond simple molecular formula determination.[5] This guide presents an integrated workflow designed to systematically deconstruct the molecule's structural features, ensuring each analytical step provides evidence that corroborates the findings of the others.

The core principle of our approach is orthogonality—gathering data from multiple, independent techniques. A proposed structure is only considered validated when all spectroscopic and spectrometric data are in complete agreement.

Sources

An In-Depth Technical Guide to N-methyl-3-phenylpropan-1-amine (CAS 23580-89-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-phenylpropan-1-amine, with CAS number 23580-89-4, is a substituted propyl-amine of significant interest in the fields of pharmaceutical sciences and synthetic chemistry. Primarily recognized as a process impurity and a key synthetic intermediate in the manufacturing of the widely prescribed antidepressant, Fluoxetine, its chemical properties and potential biological activities warrant a detailed examination. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, analytical methodologies for its detection and quantification, and a discussion of its toxicological profile and structure-activity relationship within the context of monoamine reuptake inhibitors.

Chemical and Physical Properties

N-methyl-3-phenylpropan-1-amine is a primary amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] Its structure features a phenyl group attached to a propyl chain, with a methylamino group at the terminal position.

| Property | Value | Source |

| CAS Number | 23580-89-4 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | N-methyl-3-phenylpropan-1-amine | [1] |

| Synonyms | Fluoxetine Impurity B, (3-Phenylpropyl)methylamine | [1] |

| Boiling Point | 227.4 °C at 760 mmHg | |

| Density | 0.909 g/cm³ | |

| LogP | 2.5 | [1] |

Synthesis and Purification

The synthesis of N-methyl-3-phenylpropan-1-amine is most commonly achieved through reductive amination. This well-established method offers high yields and purity.

Reductive Amination Protocol

This protocol describes the synthesis of N-methyl-3-phenylpropan-1-amine from 3-phenylpropanal (hydrocinnamaldehyde) and methylamine.

Materials:

-

3-Phenylpropanal

-

Methylamine solution (e.g., 40% in water or 2M in THF/MeOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in an appropriate solvent like dichloromethane or methanol.

-

Imine Formation: Add methylamine solution (1.5-2 equivalents) to the flask and stir the mixture at room temperature for 30-60 minutes to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-methyl-3-phenylpropan-1-amine as an oil.

Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. For long-term storage and ease of handling, the free base can be converted to its hydrochloride salt by treating a solution of the amine in diethyl ether or isopropanol with a solution of HCl in the same solvent.

Caption: Reductive Amination Synthesis Workflow.

Analytical Characterization

As a known impurity in Fluoxetine, robust analytical methods for the detection and quantification of N-methyl-3-phenylpropan-1-amine are crucial for quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is commonly employed for the analysis of Fluoxetine and its impurities.

Protocol:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar compounds. A suitable gradient could be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like N-methyl-3-phenylpropan-1-amine.

Protocol:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: The sample can be dissolved in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and sensitivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of N-methyl-3-phenylpropan-1-amine.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

-

~7.35-7.15 (m, 5H, Ar-H)

-

~2.65 (t, 2H, Ar-CH₂-)

-

~2.55 (t, 2H, -CH₂-N)

-

~2.45 (s, 3H, N-CH₃)

-

~1.80 (quintet, 2H, -CH₂-CH₂-CH₂-)

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

-

~142.0 (Ar-C)

-

~128.4 (Ar-CH)

-

~128.3 (Ar-CH)

-

~125.8 (Ar-CH)

-

~51.5 (-CH₂-N)

-

~36.2 (N-CH₃)

-

~33.8 (Ar-CH₂)

-

~31.5 (-CH₂-CH₂-CH₂-)

Pharmacological and Toxicological Profile

Pharmacological Context and Structure-Activity Relationship (SAR)

N-methyl-3-phenylpropan-1-amine is structurally related to a class of compounds known as aryloxypropanamines, which includes potent monoamine reuptake inhibitors.[4] Notable examples include:

-

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

-

Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).

-

Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).

The core structure of N-methyl-3-phenylpropan-1-amine lacks the aryloxy moiety present in these active pharmaceutical ingredients. This structural difference is critical for high-affinity binding to monoamine transporters. The aryloxy group is known to engage in key interactions within the binding pockets of the serotonin transporter (SERT) and norepinephrine transporter (NET).[5]

While direct pharmacological data for N-methyl-3-phenylpropan-1-amine is not extensively published, based on SAR principles, it is expected to have significantly lower affinity for SERT and NET compared to its aryloxy-substituted analogs.[4][6] However, its structural similarity to phenethylamine suggests that it may possess some weak activity at monoamine transporters or other related targets. Further research is required to fully characterize its pharmacological profile.

Caption: Structure-Activity Relationship Overview.

Toxicological Information

The safety profile of N-methyl-3-phenylpropan-1-amine is primarily derived from aggregated GHS data.[1] It is classified as:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

-

Causes serious eye damage (Serious eye damage/eye irritation, Category 1).[1]

-

Harmful to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 3).[1]

Metabolism

Specific metabolic studies on N-methyl-3-phenylpropan-1-amine have not been extensively reported. However, based on its structure as a secondary amine, it is anticipated to undergo metabolic pathways common to similar compounds. These may include:

-

N-demethylation: To form 3-phenylpropan-1-amine.

-

N-oxidation: To form the corresponding hydroxylamine or nitrone.

-

Aromatic hydroxylation: On the phenyl ring, likely at the para-position.

-

Oxidative deamination: To form the corresponding aldehyde, which would be further metabolized.

In the context of related secondary alkyl amines, N-hydroxylation is a significant metabolic pathway that can lead to the formation of metabolic-intermediate complexes with cytochrome P450 enzymes.[7]

Applications in Research and Development

The primary application of N-methyl-3-phenylpropan-1-amine is as a pharmaceutical intermediate and building block in organic synthesis.[8]

-

Fluoxetine Synthesis: It is a known process-related impurity in the synthesis of Fluoxetine. Its monitoring is a critical aspect of quality control to ensure the purity of the final active pharmaceutical ingredient.

-

Analog Synthesis: Its structure serves as a scaffold for the synthesis of novel compounds targeting the central nervous system. By introducing various substituents on the phenyl ring and modifying the amine functionality, libraries of new chemical entities can be generated for screening against various biological targets.

-

Research Chemical: As a well-characterized compound, it can be used as a reference standard in analytical method development and validation.

Conclusion

N-methyl-3-phenylpropan-1-amine is a compound of considerable interest due to its close structural relationship with important psychoactive drugs and its role as a key intermediate in pharmaceutical manufacturing. A thorough understanding of its synthesis, analytical characterization, and potential biological activities is essential for researchers in medicinal chemistry and drug development. While further studies are needed to fully elucidate its pharmacological and toxicological profile, this guide provides a solid foundation of current knowledge on this versatile chemical entity.

References

-

(R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. PubMed. [Link]

-

N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. PubChem. [Link]

-

N-methyl-3-phenylpropan-1-amine (23580-89-4). Chemchart. [Link]

-

N-METHYL-3-PHENYLPROPAN-1-AMINE. GSRS. [Link]

-

3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). PMC. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

-

N-Methyl-PPPA. Wikipedia. [Link]

-

Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206. PubChem. [Link]

-

Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]

-

Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. [Link]

-

Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PMC. [Link]

-

Dextroamphetamine. Wikipedia. [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

-

ASTM: D5315: Standard Test Method for Carbamates in Water. [Link]

-

Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]

-

N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002. PubChem. [Link]

-

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride. PubChem. [Link]

-

Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH. [Link]

-

Lisdexamfetamine. Wikipedia. [Link]

-

Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. [Link]

Sources

- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Chromatogram Detail [sigmaaldrich.com]

- 4. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

Physical and chemical properties of N-methyl-3-phenylpropylamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-methyl-3-phenylpropylamine

Executive Summary

N-methyl-3-phenylpropylamine is a significant organic compound, structurally classified as an aralkylamine, that serves as a versatile synthetic intermediate in medicinal and organic chemistry.[1] Its primary utility is as a building block for more complex molecules, notably in the preclinical research and development of compounds targeting monoamine neurotransmitter systems.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, common synthetic routes, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective and safe application in a laboratory setting.

Chemical Identity and Molecular Structure

N-methyl-3-phenylpropylamine is identified by its unique combination of a phenyl group, a propyl chain, and a secondary methylamine. This structure imparts both aromatic and aliphatic characteristics, influencing its reactivity and physical properties.

-

IUPAC Name: N-methyl-3-phenylpropan-1-amine[2]

-

Synonyms: (3-phenylpropyl)methylamine, N-Methyl-N-(3-phenylpropyl)amine, Fluoxetine Related Compound B[3]

Molecular Structure:

Caption: 2D Structure of N-methyl-3-phenylpropylamine.

Physical and Chemical Properties

The physicochemical properties of N-methyl-3-phenylpropylamine are crucial for its handling, reaction setup, and purification. Its basic nature, conferred by the nitrogen lone pair, is a key chemical characteristic.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Molecular Weight | 149.233 g/mol | [3] |

| Boiling Point | 227.4 °C | [1][3] |

| Density | 0.909 g/cm³ | [3] |

| Flash Point | 97.9 °C | [1][3] |

| Refractive Index | 1.504 | [3] |

| Vapor Pressure | 0.0779 mmHg at 25°C | [3] |

| XLogP3 | 2.2 - 2.5 | [2][3] |

| Topological Polar Surface Area | 12.03 Ų | [3] |

| pKa (Conjugate Acid) | ~10.0 - 10.35 | [5][6][7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of N-methyl-3-phenylpropylamine. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8] The chemical shifts are influenced by the electron-withdrawing phenyl group and the nitrogen atom.

-

¹H NMR (Proton NMR):

-

~7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.

-

~2.6 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the benzene ring.

-

~2.4 ppm (triplet, 2H): Methylene protons (CH₂) adjacent to the nitrogen atom.

-

~2.4 ppm (singlet, 3H): Methyl protons (CH₃) on the nitrogen atom.

-

~1.8 ppm (multiplet, 2H): Central methylene protons (CH₂) of the propyl chain.

-

~1.1 ppm (broad singlet, 1H): Amine proton (NH).

-

-

¹³C NMR (Carbon NMR):

-

~142 ppm: Quaternary aromatic carbon attached to the propyl chain.

-

~128.5 ppm (2C): Meta-aromatic carbons.

-

~128.4 ppm (2C): Ortho-aromatic carbons.

-

~126 ppm: Para-aromatic carbon.

-

~51 ppm: Methylene carbon adjacent to the nitrogen.

-

~36 ppm: Methyl carbon on the nitrogen.

-

~34 ppm: Methylene carbon adjacent to the phenyl group.

-

~31 ppm: Central methylene carbon of the propyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrations.[8]

-

~3300 cm⁻¹ (weak, sharp): N-H stretch of the secondary amine.

-

~3020-3080 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretch from the propyl and methyl groups.

-

~1600, 1495, 1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

-

~700-750 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Molecular Ion Peak (M⁺): Expected at m/z = 149.

-

Base Peak: Often at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.

-

Other Fragments: Loss of a methyl group or cleavage along the propyl chain can lead to other characteristic fragments.

Synthesis and Reactivity

N-methyl-3-phenylpropylamine is primarily produced synthetically. Its reactivity is dominated by the nucleophilic secondary amine.

Common Synthetic Pathways

Two prevalent methods for its synthesis are reductive amination and direct N-methylation.

-

Reductive Amination of 3-Phenylpropanal: This is a direct and efficient method where 3-phenylpropanal is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the final product.

-

N-methylation of 3-Phenylpropylamine: This approach involves the direct methylation of the primary amine, 3-phenylpropylamine, using a suitable methylating agent.[1]

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize N-methyl-3-phenylpropylamine from 3-phenylpropanal and methylamine.

Causality: Sodium triacetoxyborohydride is chosen as the reducing agent. It is milder than reagents like NaBH₄ and is particularly effective for reductive aminations, as it readily reduces the protonated imine intermediate while being slow to reduce the starting aldehyde, thus minimizing side reactions. Methanol serves as a suitable polar solvent for all reactants.

Materials:

-

3-Phenylpropanal

-

Methylamine (40% solution in water or 2M in methanol)

-

Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanal (1.0 eq) in methanol.

-

Add methylamine solution (1.2 eq) to the flask and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Transfer the aqueous residue to a separatory funnel and wash with DCM to remove any unreacted aldehyde.

-

Basify the aqueous layer to pH >10 with 1M NaOH.

-

Extract the product into DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-phenylpropylamine as an oil.

-

Purify via column chromatography or distillation if necessary.

Caption: Reductive amination synthesis workflow.

Safety and Handling

N-methyl-3-phenylpropylamine possesses significant health hazards that necessitate strict safety protocols during handling and storage.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[2]

Recommended Handling Procedures

Adherence to standard laboratory safety practices is mandatory.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][12] Recommended storage temperature is between 2°C - 8°C.[10]

-

Disposal: Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the product to enter drains or surface water.[10]

Caption: General laboratory safety workflow for handling hazardous chemicals.

Conclusion

N-methyl-3-phenylpropylamine is a foundational building block in synthetic chemistry, with properties defined by its aromatic ring and secondary amine functionality. A thorough understanding of its physical data, spectroscopic profile, reactivity, and safety hazards is paramount for its successful and safe utilization in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in its application.

References

-

N-Methyl-3-hydroxy-3-phenyl-propylamine. ChemBK. [Link]

-

3-Hydroxy-N-methyl-3-phenyl-propylamine. ChemBK. [Link]

- Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.

-

N-Methyl-3-phenylpropan-1-amine | C10H15N. PubChem - NIH. [Link]

- An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

-

MSDS of 3-Hydroxy-N-methyl-3-phenyl-propylamine. Capot Chemical. [Link]

-

1-Methyl-3-phenylpropylamine | C10H15N. PubChem - NIH. [Link]

-

Quantum chemical study on 1-Methyl-3-phenylpropylamine with combined an experimental (NMR, FT-IR and FT-Raman): The structural and spectroscopic characterization. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-(+)-1-METHYL-3-PHENYLPROPYLAMINE | 4187-57-9 [m.chemicalbook.com]

- 7. (R)-(-)-1-Methyl-3-phenylpropylamine CAS#: 937-52-0 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. capotchem.com [capotchem.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Mechanism of Action of N-methyl-3-phenylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-methyl-3-phenylpropan-1-amine, a substituted phenylpropylamine. Based on available scientific literature and structure-activity relationship (SAR) principles, this document elucidates the compound's primary pharmacological activity as a monoamine releasing agent. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of monoaminergic systems and the development of novel therapeutics targeting these pathways. We will delve into the molecular pharmacology, structure-activity relationships, and detailed experimental protocols for the characterization of this and related compounds.

Introduction and Chemical Identity

N-methyl-3-phenylpropan-1-amine is a chemical entity belonging to the phenylpropylamine class. Its structure consists of a propyl amine backbone with a phenyl substituent at the third carbon and a methyl group on the amine. This seemingly simple structure places it in a class of compounds known for their significant interactions with the monoaminergic systems in the central nervous system.

While often associated with its more complex phenoxy-containing analogs like fluoxetine and atomoxetine, which are primarily monoamine reuptake inhibitors, N-methyl-3-phenylpropan-1-amine's mechanism of action is fundamentally different. This guide will focus on its role as a monoamine releasing agent, a class of compounds that induce the reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Core Mechanism of Action: A Monoamine Releasing Agent

The primary mechanism of action of N-methyl-3-phenylpropan-1-amine is attributed to its function as a monoamine releasing agent, specifically targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action leads to an increase in the extracellular concentrations of norepinephrine and dopamine, the key neurotransmitters involved in regulating attention, mood, and motivation.

While direct quantitative data for N-methyl-3-phenylpropan-1-amine is not extensively available in peer-reviewed literature, its pharmacological profile can be inferred from its parent compound, 3-phenylpropylamine. Studies on 3-phenylpropylamine have shown it to be a norepinephrine-dopamine releasing agent (NDRA). It exhibits a notable preference for inducing the release of norepinephrine over dopamine.[1]

The process of monoamine release is distinct from reuptake inhibition. Releasing agents are substrates for the monoamine transporters. They are taken up into the presynaptic neuron and, through a series of complex interactions, induce a reversal of the transporter's function, causing it to expel neurotransmitters from the cytoplasm into the synapse.

Interaction with Monoamine Transporters

The interaction of N-methyl-3-phenylpropan-1-amine with monoamine transporters is the critical step in its mechanism of action. These transporters, located on the presynaptic neuronal membrane, are responsible for clearing neurotransmitters from the synaptic cleft.

-

Norepinephrine Transporter (NET): Based on the activity of 3-phenylpropylamine, N-methyl-3-phenylpropan-1-amine is expected to have a significant affinity for NET and act as a substrate, leading to norepinephrine release.

-

Dopamine Transporter (DAT): Similarly, it is predicted to interact with DAT, inducing dopamine release, albeit with lower potency compared to its effect on NET.[1]

-

Serotonin Transporter (SERT): The activity of phenylpropylamines at the serotonin transporter is generally low, suggesting that N-methyl-3-phenylpropan-1-amine is unlikely to have significant serotonergic releasing activity.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of N-methyl-3-phenylpropan-1-amine as a monoamine releasing agent.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-methyl-3-phenylpropan-1-amine is dictated by its chemical structure. Understanding the SAR of the phenylpropylamine class provides valuable insights.

-

Propylamine Chain Length: The three-carbon chain is a key determinant of its activity as a monoamine releasing agent. Shorter (benzylamine) or longer chains generally result in reduced potency.

-

N-Methylation: The addition of a methyl group to the primary amine of 3-phenylpropylamine is a critical modification. In the broader class of phenethylamines, N-methylation can slightly decrease potency as a releasing agent compared to the primary amine. However, it can also alter the selectivity profile between different monoamine transporters.

-

Phenyl Ring Substitution: N-methyl-3-phenylpropan-1-amine is unsubstituted on the phenyl ring. Substitution on this ring can dramatically alter the compound's affinity and selectivity for the monoamine transporters.

Experimental Protocols for Characterization

To definitively characterize the mechanism of action of N-methyl-3-phenylpropan-1-amine, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

These assays are essential to determine the binding affinity (Ki) of N-methyl-3-phenylpropan-1-amine for the monoamine transporters.

Objective: To quantify the affinity of the test compound for NET, DAT, and SERT.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human NET, DAT, or SERT, or from dissected rat brain regions rich in these transporters (e.g., striatum for DAT, cortex for NET and SERT).

-

Incubation: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of N-methyl-3-phenylpropan-1-amine.

-

Filtration and Scintillation Counting: Separate bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: A simplified workflow for determining transporter binding affinity.

These functional assays directly measure the ability of N-methyl-3-phenylpropan-1-amine to induce neurotransmitter release.

Objective: To determine the potency (EC₅₀) and efficacy of the test compound as a monoamine releaser.

Methodology:

-

Synaptosome or Cell Preparation: Use either rat brain synaptosomes or cell lines expressing the monoamine transporters.

-

Loading: Pre-load the preparations with a radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

-

Incubation: Wash the preparations to remove excess radiolabel and then incubate with varying concentrations of N-methyl-3-phenylpropan-1-amine.

-

Quantification of Release: Measure the amount of radioactivity released into the supernatant.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal release.

In Vivo Studies

In vivo studies are crucial to understand the physiological and behavioral effects of N-methyl-3-phenylpropan-1-amine.

-

Microdialysis: This technique can be used in freely moving animals to measure the extracellular levels of norepinephrine and dopamine in specific brain regions following administration of the compound.

-

Behavioral Assays: Locomotor activity, drug discrimination, and self-administration studies can provide insights into the stimulant and reinforcing properties of the compound.

Quantitative Data Summary

| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |

| 3-Phenylpropylamine | 222 | 1491 | >10,000 |

Data from studies on rat brain synaptosomes.[1]

Based on SAR principles, it is hypothesized that N-methyl-3-phenylpropan-1-amine would exhibit a similar profile, likely with slightly reduced potency at NET and DAT compared to 3-phenylpropylamine.

Conclusion

N-methyl-3-phenylpropan-1-amine is best characterized as a monoamine releasing agent with a likely preference for the norepinephrine and dopamine transporters. Its mechanism of action is distinct from that of its more complex, clinically used phenoxy-containing analogs. The lack of extensive public data on this specific compound underscores the need for further research to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of N-methyl-3-phenylpropan-1-amine and other novel psychoactive compounds. Such studies are essential for advancing our understanding of monoaminergic neurotransmission and for the development of new therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Biological Activity of N-methyl-3-phenoxy-3-phenylpropan-1-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Compound and Its Significance

The compound N-methyl-3-phenylpropan-1-amine and its derivatives represent a cornerstone in the history of psychopharmacology. It is crucial, however, to address a common point of ambiguity in its nomenclature. The core structure, N-methyl-3-phenylpropan-1-amine, is a simple alkylamine. This guide, however, will focus on its pharmacologically significant analog, N-methyl-3-phenoxy-3-phenylpropan-1-amine , often referred to as N-methyl-PPPA . This distinction is vital because the addition of the phenoxy group at the 3-position creates the aryloxypropanamine scaffold, a pharmacophore essential for high-affinity binding to monoamine transporters.

N-methyl-PPPA was developed by Eli Lilly in the early 1970s during a research program that began with the antihistamine diphenhydramine and led to the discovery of some of the most impactful antidepressants on the market.[1] Although never commercialized, N-methyl-PPPA is a direct structural precursor and key research compound that is closely related to blockbuster drugs such as Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine (Strattera), a norepinephrine reuptake inhibitor (NRI).[1][2] Understanding the biological activity of N-methyl-PPPA provides a foundational insight into the structure-activity relationships (SAR) that govern the selectivity and potency of this critical class of drugs. This guide offers a detailed exploration of its mechanism of action, methodologies for its characterization, and its place in the broader context of antidepressant drug discovery.

Pharmacological Profile: A Dual-Action Mechanism

The primary biological activity of N-methyl-PPPA is the inhibition of two key monoamine transporters: the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This dual-action mechanism classifies it as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Mechanism of Action at the Synapse

In the central nervous system, neurotransmitters like serotonin (5-HT) and norepinephrine (NE) are released from a presynaptic neuron into the synaptic cleft, where they bind to postsynaptic receptors to propagate a signal. The signal is terminated when transporters (SERT and NET) on the presynaptic neuron actively pump these neurotransmitters back into the cell for recycling.

N-methyl-PPPA acts as a competitive inhibitor at these transporter proteins. By binding to SERT and NET, it blocks the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing and extending their signaling to postsynaptic neurons. This potentiation of serotonergic and noradrenergic neurotransmission is the underlying mechanism for the antidepressant and anxiolytic effects observed with SNRIs.

Figure 1: Mechanism of action of N-methyl-PPPA as an SNRI.

Binding Affinity and Potency

While specific, publicly available Ki or IC50 values for N-methyl-PPPA are scarce due to its status as an unmarketed developmental compound, its classification as an SNRI indicates potent activity at both SERT and NET. For context, we can examine the potencies of its close, well-characterized analogs. Compounds like nisoxetine (a selective NRI) and fluoxetine (an SSRI) exhibit high affinity for their respective targets, typically in the low nanomolar range. It is scientifically reasonable to infer that N-methyl-PPPA possesses a comparable high-affinity binding profile to both transporters, which prompted its initial consideration as an antidepressant.

| Compound | Primary Target(s) | Typical Ki / IC50 (nM) | Reference |

| N-methyl-PPPA | SERT & NET | Data not publicly available | Inferred from SNRI classification[1] |

| (R)-Fluoxetine | SERT | ~1-5 | [3] |

| Atomoxetine | NET | ~5 | [4] |

| Nisoxetine | NET | ~1-10 | Data from related studies |

Table 1: Comparative binding affinities of N-methyl-PPPA and structurally related compounds. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency.

Experimental Protocols for Characterizing Biological Activity

To rigorously define the biological activity of a compound like N-methyl-PPPA, two primary in-vitro assays are indispensable: the radioligand competition binding assay and the synaptosome neurotransmitter reuptake inhibition assay. These protocols form a self-validating system: the binding assay confirms the compound's physical interaction with the transporter protein, while the reuptake assay confirms its functional consequence.

Protocol 1: Radioligand Competition Binding Assay for SERT and NET

This assay quantifies the affinity (Ki) of the test compound for the transporter by measuring how effectively it competes with a known high-affinity radiolabeled ligand.[5]

Causality Behind Experimental Choices:

-

Source Material: Using cell membranes from HEK293 cells stably expressing human SERT or NET ensures a high concentration of the target protein, free from the confounding variables of a complex tissue preparation.[6]

-

Radioligand: A radioligand with high affinity and specificity (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET) is chosen to ensure a strong and reliable signal.

-

Non-specific Binding: A high concentration of a known, potent inhibitor (e.g., unlabeled Fluoxetine for SERT) is used to define non-specific binding, which is crucial for isolating the signal that comes only from the target transporter.[7]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter (hSERT or hNET) to ~90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[8]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of a saturating concentration of a non-labeled inhibitor (e.g., 10 µM Fluoxetine), 50 µL radioligand, and 100 µL membrane preparation.[7]

-

Test Compound Wells: Add 50 µL of N-methyl-PPPA at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filters trap the membranes (and anything bound to them) while unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the log concentration of N-methyl-PPPA.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

-

Figure 2: Workflow for the radioligand competition binding assay.

Protocol 2: Synaptosome Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of N-methyl-PPPA to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[10]

Causality Behind Experimental Choices:

-

Source Material: Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, cortex or brainstem for serotonin/norepinephrine) provide a biologically relevant system where transporters are in their native membrane environment.[11]

-

Radiolabeled Substrate: Using [³H]-Serotonin or [³H]-Norepinephrine directly measures the functional activity of the transporters.

-

Assay Conditions: The experiment is conducted under conditions that ensure the uptake is transporter-mediated (e.g., short incubation time, specific temperature) and that the synaptosomes remain viable (e.g., oxygenated buffer).[10]

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Dissect the desired brain region (e.g., mouse or rat cortex) in ice-cold buffer.

-

Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4) using a Dounce homogenizer.[11]

-

Perform a series of differential centrifugations to isolate the crude synaptosome fraction (the P2 pellet).[11][12]

-

Resuspend the synaptosome pellet in a physiological assay buffer (e.g., Krebs-Ringer-HEPES). Determine protein concentration.

-

-

Uptake Assay:

-

In microcentrifuge tubes or a 96-well plate, pre-incubate aliquots of the synaptosome preparation with either vehicle or varying concentrations of N-methyl-PPPA for 5-10 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., 20 nM [³H]-5-HT).

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

To define non-specific uptake, run parallel samples in the presence of a high concentration of a selective inhibitor (e.g., 10 µM Citalopram for SERT).

-

-

Termination and Separation:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, immediately followed by several washes with ice-cold buffer. This separates the synaptosomes (containing internalized radioactivity) from the buffer containing the non-transported substrate.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of specific uptake for each concentration of N-methyl-PPPA.

-

Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

N-methyl-3-phenoxy-3-phenylpropan-1-amine stands as a pivotal molecule in medicinal chemistry, illustrating the successful evolution from a lead compound derived from an antihistamine to a scaffold for modern antidepressants. Its identity as a potent serotonin-norepinephrine reuptake inhibitor provides a clear, testable biological mechanism. The dual-assay approach—combining radioligand binding with functional reuptake inhibition—offers a robust and validated system for characterizing its activity and that of any novel derivatives.

For drug development professionals, the story of N-methyl-PPPA and its successors underscores the power of understanding structure-activity relationships. Subtle modifications to the aryloxy ring and propanamine chain led to compounds with dramatically different selectivity profiles (e.g., Fluoxetine vs. Atomoxetine).[2] Future research in this area could involve exploring further substitutions to fine-tune the SERT/NET affinity ratio, investigate potential allosteric modulation of the transporters, or use the scaffold to design fluorescent ligands for high-resolution imaging of transporter distribution and dynamics in the brain. The foundational principles and experimental workflows detailed in this guide remain the gold standard for validating the biological activity of such next-generation compounds.

References

-

Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Mayer, F. P., Wimmer, L., Dillon, G. M., Hohl, A., Zhekova, H. R., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 648. [Link]

-

Chemical structures of some antidepressant drugs and synthesized compounds that carry aryloxy or alkoxy alkylamine main structure. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Jones, S. R., & Garris, P. A. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

DESIGN, SYNTHESIS AND STRUCTURAL ELUCIDATION OF ARYLOXYAMINOACETYLENIC DERIVATIVES AS ANTIDEPRESSANT ACTIVITY. (2019). ResearchGate. [Link]

-

Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities. Part 4. (2018). ResearchGate. [Link]

-

N-Methyl-PPPA. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2022). STAR Protocols. [Link]

-

Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

A good protocol for extracting mouse brain synaptosomes? (2013). ResearchGate. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 8, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved January 8, 2026, from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 8, 2026, from [Link]

-

(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Faundez, V., & De Camilli, P. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of Visualized Experiments, (187). [Link]

-

(3R)-N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE. (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]

-

PPPA (drug). (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. (n.d.). BindingDB. Retrieved January 8, 2026, from [Link]

-

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Prediction of kinase-inhibitor binding affinity using energetic parameters. (2012). BMC Bioinformatics, 13(Suppl 17), S6. [Link]

Sources

- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 2. PPPA (drug) [medbox.iiab.me]

- 3. BindingDB BDBM50136166 (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine::(R)-fluoxetine::CHEMBL153036::FLUOXETINE::Methyl-[(R)-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-amine::Methyl-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-amine [bindingdb.org]

- 4. (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride | C34H41Cl2F3N2O2 | CID 9917346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-methyl-3-phenylpropan-1-amine

Introduction: The Analytical Imperative

N-methyl-3-phenylpropan-1-amine is a secondary amine of significant interest in pharmaceutical development and quality control, notably as a known impurity and potential metabolite related to fluoxetine.[1] Its unambiguous identification and quantification are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As scientists and researchers, merely acquiring data is insufficient; understanding the causal relationships between molecular structure and spectral output is paramount. This document is structured to provide not just the data, but the expert-driven rationale behind the interpretation and the experimental design.

Molecular Structure and Analytical Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's architecture is essential. N-methyl-3-phenylpropan-1-amine possesses a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] The structure contains a flexible propyl chain, a secondary amine, and a phenyl group, all of which give rise to distinct and predictable spectroscopic signals.

Our analytical approach is a synergistic one, where each technique provides a unique piece of the structural puzzle. NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS gives information on the molecular weight and fragmentation patterns.

Caption: Molecular structure of N-methyl-3-phenylpropan-1-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the connectivity of protons within a molecule. The spectrum of N-methyl-3-phenylpropan-1-amine is characterized by distinct regions corresponding to the aromatic, aliphatic chain, and N-methyl protons.

Data Presentation: Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (Ar-H) | 7.15 - 7.30 | Multiplet (m) | 5H | - |

| Benzylic (Ar-CH₂ -) | 2.65 | Triplet (t) | 2H | ~7.5 |

| Methylene (-CH₂ -CH₂-N) | 1.85 | Quintet (quin) | 2H | ~7.5 |

| Methylene (-CH₂-CH₂ -N) | 2.55 | Triplet (t) | 2H | ~7.5 |

| N-Methyl (N-CH₃ ) | 2.45 | Singlet (s) | 3H | - |

| Amine (N-H ) | ~1.5 (variable) | Broad Singlet (br s) | 1H | - |

Expertise & Experience: Interpreting the Spectrum

-